10-(4-chlorobenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
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Description
10-(4-chlorobenzenesulfonyl)-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a useful research compound. Its molecular formula is C21H16ClN5O2S2 and its molecular weight is 469.96. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The compound 3-[(4-chlorophenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine belongs to a class of compounds that have been explored for their potential in medicinal chemistry, particularly as serotonin 5-HT6 receptor antagonists. Research indicates that related thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines demonstrate significant binding affinity and selectivity towards the 5-HT6 receptor, suggesting potential for therapeutic applications in neurological disorders. These compounds have been evaluated for their ability to inhibit cellular responses to serotonin, indicating their potential as targeted therapeutic agents (Ivachtchenko et al., 2010).
Crystal Structure Analysis
The detailed structural analysis of related compounds, such as N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, through crystallography has provided insights into the molecular interactions that contribute to their biological activity. The understanding of these interactions, including hydrogen bonding and π-stacking, is crucial for the design of compounds with enhanced specificity and efficacy (Repich et al., 2017).
Antimicrobial and Antifungal Properties
Further research into tricyclic compounds structurally similar to 3-[(4-chlorophenyl)sulfonyl]-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine has revealed significant antimicrobial and antifungal properties. These compounds have been synthesized and evaluated against a range of bacterial and fungal strains, demonstrating the potential for the development of new antimicrobial agents (Mittal et al., 2011).
Herbicidal Activity
Additionally, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share a structural motif with the compound of interest, have been found to exhibit excellent herbicidal activity at low application rates. This suggests potential agricultural applications for controlling a broad spectrum of vegetation, indicating the versatility of this chemical scaffold in various domains beyond medicinal chemistry (Moran, 2003).
Properties
IUPAC Name |
10-(4-chlorophenyl)sulfonyl-N-(3-ethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O2S2/c1-2-13-4-3-5-15(12-13)23-19-18-17(10-11-30-18)27-20(24-19)21(25-26-27)31(28,29)16-8-6-14(22)7-9-16/h3-12H,2H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZJEIQMRJHODJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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